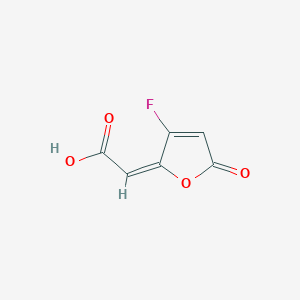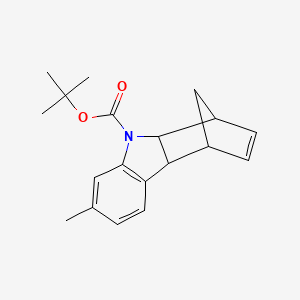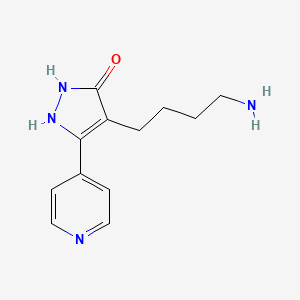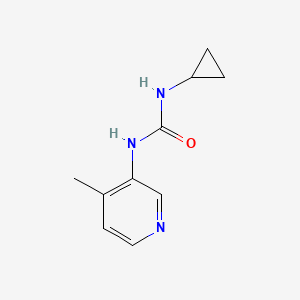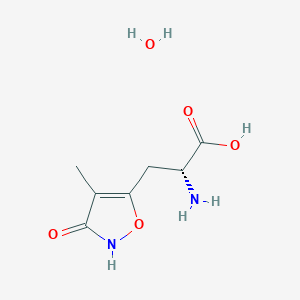
(R)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H3C−C(OH)(NH2)−CH2−C(OH)(NH2)−COOH
It belongs to the class of α-amino acids and is a derivative of glutamic acid. AMPA is a neurotransmitter receptor agonist and plays a crucial role in synaptic transmission within the central nervous system.
Méthodes De Préparation
Synthetic Routes: AMPA can be synthesized through various routes, including:
Strecker Synthesis: Starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis.
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer ®-AMPA.
Chemical Resolution: Separation of racemic AMPA into its enantiomers using chiral resolving agents.
Industrial Production: The industrial production of AMPA involves large-scale synthesis using Strecker or other methods. The compound is then isolated and purified.
Analyse Des Réactions Chimiques
AMPA undergoes several chemical reactions:
Oxidation: AMPA can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol derivative.
Substitution: AMPA can undergo nucleophilic substitution reactions at the amino group.
Decarboxylation: Removal of the carboxyl group leads to the formation of isoxazole derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and stereochemistry.
Applications De Recherche Scientifique
AMPA has diverse applications:
Neuroscience: As an agonist for AMPA receptors, it influences synaptic plasticity and memory.
Medicine: Investigated for potential treatments in neurodegenerative diseases and epilepsy.
Chemistry: Used in asymmetric synthesis due to its chiral center.
Industry: Precursor for drug development and chemical synthesis.
Mécanisme D'action
AMPA receptors are ion channels involved in fast excitatory neurotransmission. Binding of AMPA to these receptors leads to cation influx (mainly Na+ and K+), depolarization, and neuronal activation.
Comparaison Avec Des Composés Similaires
AMPA is unique due to its specific interaction with AMPA receptors. Similar compounds include kainic acid (KA) and N-methyl-D-aspartate (NMDA), which also act on glutamate receptors but have distinct mechanisms and effects.
: ChemSpider: AMPA : PubChem: AMPA : Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. DOI: 10.1124/pr.109.002451
Propriétés
Formule moléculaire |
C7H12N2O5 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-3-5(13-9-6(3)10)2-4(8)7(11)12;/h4H,2,8H2,1H3,(H,9,10)(H,11,12);1H2/t4-;/m1./s1 |
Clé InChI |
PUYUUTQCVZWVME-PGMHMLKASA-N |
SMILES isomérique |
CC1=C(ONC1=O)C[C@H](C(=O)O)N.O |
SMILES canonique |
CC1=C(ONC1=O)CC(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



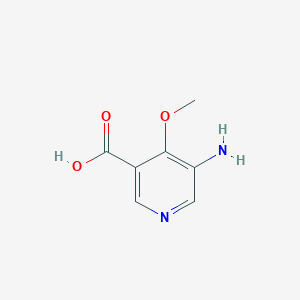
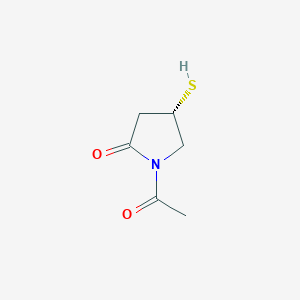


![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

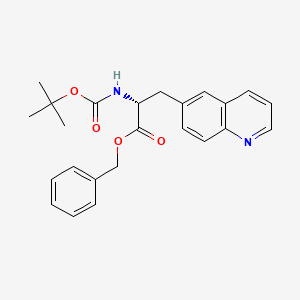
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
